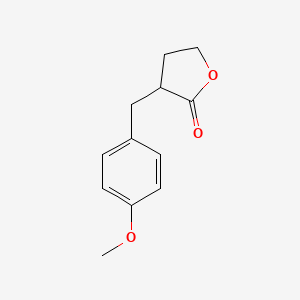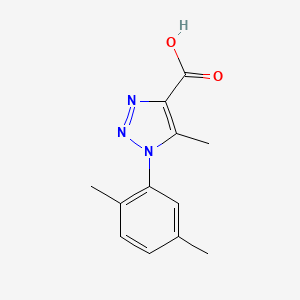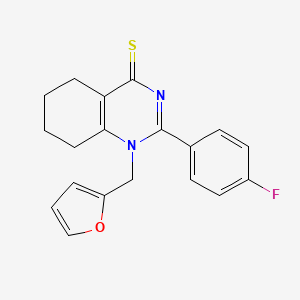
3-(4-methoxybenzyl)dihydro-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxybenzyl)dihydro-2(3H)-furanone, also known as MDBF, is a chemical compound that belongs to the furanone family. It is a yellowish liquid with a sweet, fruity odor and is widely used in the food and fragrance industry. MDBF has also gained attention in scientific research due to its potential biological and pharmacological activities.
Mecanismo De Acción
The exact mechanism of action of 3-(4-methoxybenzyl)dihydro-2(3H)-furanone is not fully understood. However, it has been suggested that this compound may exert its biological activities through the modulation of various signaling pathways. For example, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. This compound has also been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These effects may be mediated through the inhibition of NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to scavenge free radicals and to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. This compound has also been reported to reduce lipid peroxidation and to protect against oxidative stress-induced damage. In addition, this compound has been shown to improve cognitive function and to enhance neurogenesis in the hippocampus of animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-methoxybenzyl)dihydro-2(3H)-furanone has several advantages for lab experiments. It is relatively easy to synthesize and has a low toxicity profile. This compound is also stable under normal storage conditions and can be easily dissolved in various solvents. However, there are also some limitations to the use of this compound in lab experiments. It has a relatively short half-life and may degrade quickly under certain conditions. In addition, the exact mechanism of action of this compound is not fully understood, which may limit its use in certain applications.
Direcciones Futuras
3-(4-methoxybenzyl)dihydro-2(3H)-furanone has shown promising results in various scientific studies, and there are several future directions for research in this area. One potential direction is to further investigate the mechanism of action of this compound and to identify the specific signaling pathways involved in its biological activities. Another direction is to explore the potential therapeutic applications of this compound in the treatment of various diseases such as Alzheimer's disease and bacterial infections. Finally, it may be interesting to investigate the potential synergistic effects of this compound with other compounds or drugs.
Métodos De Síntesis
3-(4-methoxybenzyl)dihydro-2(3H)-furanone can be synthesized through a multistep process starting from 4-methoxybenzyl chloride and furan-2(3H)-one. The first step involves the reaction of 4-methoxybenzyl chloride with sodium methoxide to yield 4-methoxybenzyl methoxyacetate. This intermediate is then reacted with furan-2(3H)-one in the presence of a Lewis acid catalyst to produce this compound. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
Aplicaciones Científicas De Investigación
3-(4-methoxybenzyl)dihydro-2(3H)-furanone has been studied for its potential biological and pharmacological activities. It has been reported to exhibit antimicrobial, antioxidant, and anti-inflammatory properties. In addition, this compound has been shown to have neuroprotective effects and to enhance learning and memory in animal models. These findings suggest that this compound may have potential therapeutic applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and bacterial infections.
Propiedades
IUPAC Name |
3-[(4-methoxyphenyl)methyl]oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-11-4-2-9(3-5-11)8-10-6-7-15-12(10)13/h2-5,10H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMLBKVAABLMNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CCOC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-bis[(2,6-dimethyl-4-morpholinyl)sulfonyl]-9H-fluoren-9-one](/img/structure/B5109629.png)
![2-chloro-N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5109630.png)
![3-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-phenylpropanamide](/img/structure/B5109638.png)
![2-(5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5109640.png)

![1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5109650.png)

![3-bromo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B5109663.png)
![ethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5109671.png)

![4-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5109675.png)
![4'-(4-methoxy-2-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5109681.png)
![7-(3-bromobenzyl)-1,5-dimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide](/img/structure/B5109705.png)
![6-amino-2-propyl-8-[2-(trifluoromethyl)phenyl]-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile - ethanol (1:1)](/img/structure/B5109709.png)